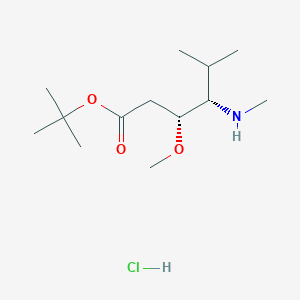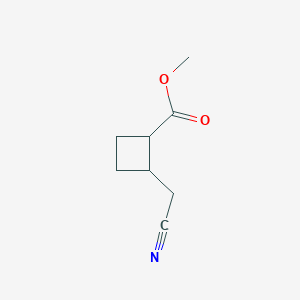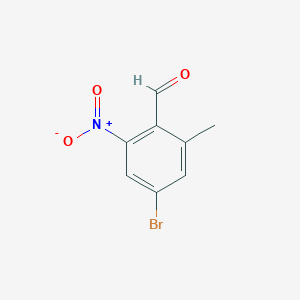
4-Bromo-2-methyl-6-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-nitrobenzaldehyde typically involves multiple steps. One common method starts with 2,4-dinitrotoluene, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by a reduction step to convert one of the nitro groups to an amino group, which is then diazotized and replaced with a formyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-6-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling.
Major Products
Oxidation: 4-Bromo-2-methyl-6-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-6-nitrobenzaldehyde depends on its application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effects of the nitro and bromine substituents, which activate the aldehyde group towards nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-6-nitrobenzaldehyde: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
2-Methyl-6-nitrobenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
4-Bromo-2-methyl-6-nitrobenzaldehyde is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6BrNO3 |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-4H,1H3 |
Clave InChI |
MOERBJIWBODDFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
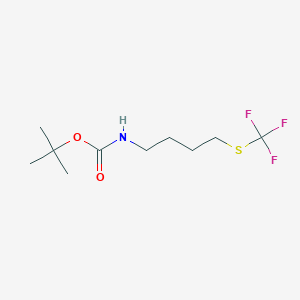

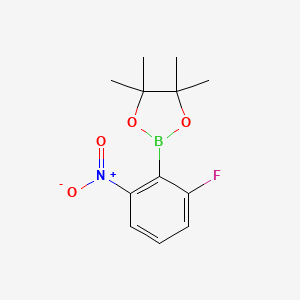


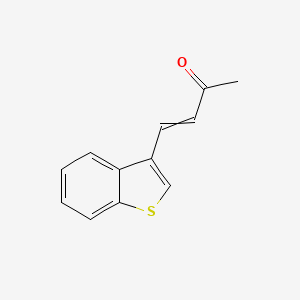
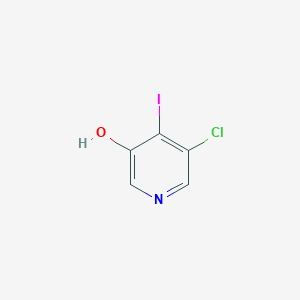
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
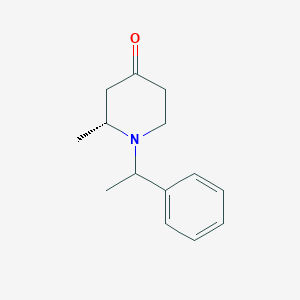
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

